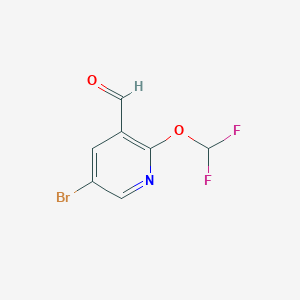
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Overview
Description
“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .Scientific Research Applications
Detection of S-Phase Cell Cycle Progression
An improved method for detecting S-phase cell cycle progression, involving a nucleoside analog incorporated into DNA during active DNA synthesis, presents a significant advance over traditional methods. This approach, which preserves the DNA structure and reduces assay time, has implications for understanding cell cycle dynamics and potentially for cancer research (Buck et al., 2008).
Antibody-Based DNA Replication Detection
Monoclonal antibodies specific for bromodeoxyuridine offer a novel method for detecting low levels of DNA replication in vitro. This technique, applicable in immunofluorescent staining and flow cytometry, is crucial for cellular biology and understanding DNA synthesis processes (Gratzner, 1982).
Molecular Structure and Vibrational Analysis
A study combining experimental and computational approaches examined the vibrational spectra and molecular structure of 5-bromo-2'-deoxyuridine. This research, which provides insights into the molecule's physical and chemical properties, is significant for both theoretical chemistry and molecular biology (Çırak et al., 2012).
Cell Turnover Kinetics Quantification
The use of 5-Bromo-2′-deoxyuridine in quantifying cell population turnover reveals valuable information about cell proliferation and loss rates. This methodology is particularly relevant in immunology and could have implications for understanding immune responses and diseases (Bonhoeffer et al., 2000).
Spectroscopic and Antimicrobial Studies
Spectroscopic characterization and antimicrobial activities of related compounds provide essential data for understanding their interactions with biological systems. Such studies are crucial in developing new antimicrobial agents and understanding molecular interactions (Vural & Kara, 2017).
Immunocytochemical Detection in Cells
A method for immunocytochemical detection of DNA synthesis in cells using 5-Bromo-2-deoxyuridine offers a valuable tool for studying cellular processes and DNA replication (van Furth & Van Zwet, 1988).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYEFBHGVUYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
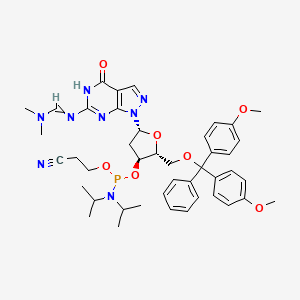
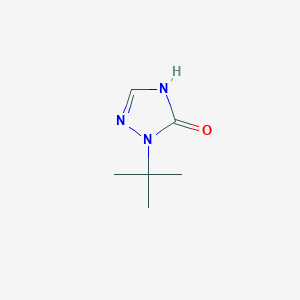
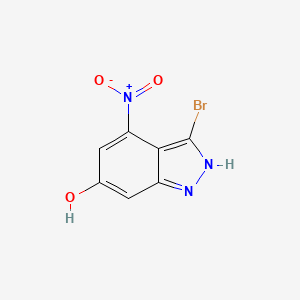
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)
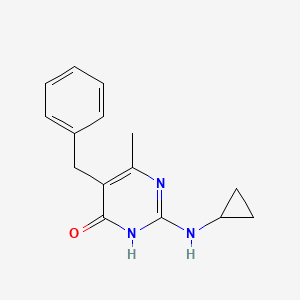
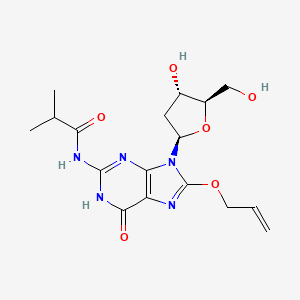
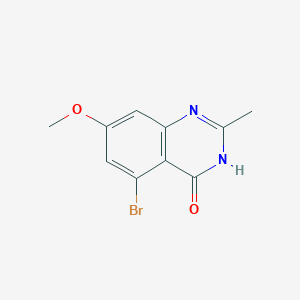
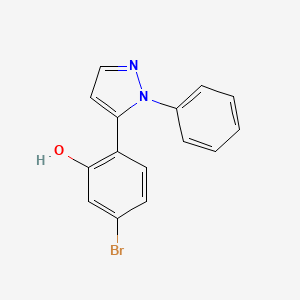
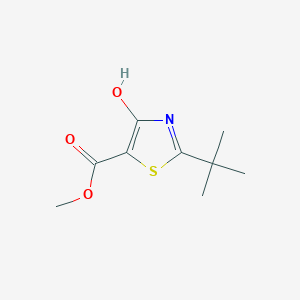
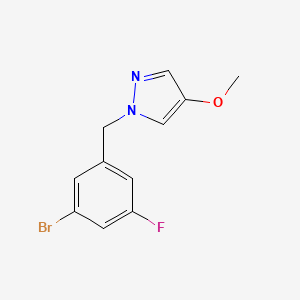

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)